molecular formula C11H10FNO B8540199 (6-Fluoro-2-methylquinolin-4-yl)methanol

(6-Fluoro-2-methylquinolin-4-yl)methanol

Cat. No.: B8540199
M. Wt: 191.20 g/mol
InChI Key: XRZDAJRSVVCCRJ-UHFFFAOYSA-N
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Description

(6-Fluoro-2-methylquinolin-4-yl)methanol is a fluorinated quinoline derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The core 6-fluoroquinoline structure is a key scaffold in the development of bioactive molecules, most notably the class of fluoroquinolone antibiotics, which are essential medicines for treating various bacterial infections . This compound is functionally related to other 2-methylquinolin-4-ol derivatives that have been explored for their antiproliferative activity against diverse cancer cell lines, highlighting the therapeutic relevance of this chemical class . The methanol functional group at the 4-position offers a handle for further chemical modification, allowing researchers to readily synthesize diverse libraries of compounds for structure-activity relationship (SAR) studies. As a building block, it can be used to develop novel analogs aimed at improving potency or overcoming resistance. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate precautions, as similar quinoline derivatives are classified as irritants .

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

(6-fluoro-2-methylquinolin-4-yl)methanol

InChI

InChI=1S/C11H10FNO/c1-7-4-8(6-14)10-5-9(12)2-3-11(10)13-7/h2-5,14H,6H2,1H3

InChI Key

XRZDAJRSVVCCRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)CO

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that (6-Fluoro-2-methylquinolin-4-yl)methanol exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibiotics. The compound's ability to inhibit specific enzymes or interact with DNA suggests mechanisms that could suppress cell proliferation in pathogenic organisms.

Antiviral Properties
The compound has also been evaluated for antiviral activities. Its structural characteristics enable it to bind effectively to viral targets, potentially inhibiting viral replication processes. Studies have shown promising results in vitro, indicating that further pharmacological studies could lead to the development of antiviral therapies.

Anticancer Potential
In cancer research, this compound has shown promise in inhibiting tumor cell growth. Its mechanism often involves the inhibition of enzyme activity by binding to active sites, which prevents substrate interaction and subsequent catalytic processes. This property makes it a candidate for further investigation in anticancer drug development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the fluorine atom and hydroxymethyl group contributes to its unique reactivity and biological interactions. Below is a comparative table highlighting structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
6-Fluoro-2-methylquinolineBase structure without hydroxymethyl groupPrecursor for various derivatives
(6-Fluoro-2-methylquinolin-4-yl)hydrazineContains hydrazine functional groupPotentially different biological activity
QuinolineParent compound of the quinoline familyWidely studied for various biological activities
6-Bromo-2-methylquinolineBromine substitution at position 6Different reactivity patterns compared to fluorine

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on human cancer cell lines, revealing significant antiproliferative effects. The study utilized flow cytometry to analyze cell cycle distribution, showing that treatment with this compound led to G0/G1 phase arrest in cancer cells, indicating its potential as an anticancer therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Electronic Effects

  • (6-Fluoroquinolin-4-yl)methanol (): This analog lacks the 2-methyl group but retains the 6-fluoro and 4-hydroxymethyl substituents. The synthesis yield ratio (C2:C4 = 7:3) suggests positional isomers may form during synthesis, highlighting the influence of substituent placement on reaction pathways .
  • [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (): The 3-hydroxymethyl group, 4-fluorophenyl, and 2-cyclopropyl substituents create distinct electronic and steric environments. The dihedral angles between the quinoline, cyclopropane, and benzene rings (e.g., 72.6–76.2°) indicate conformational rigidity, which may reduce solubility compared to the target compound. Intermolecular O–H···O/N hydrogen bonds stabilize its crystal structure, a feature shared with the target compound but modulated by differing substituents .

Functional Group Modifications

  • (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (): Replacing the 4-hydroxymethyl group with a trifluoromethyl (-CF3) group increases hydrophobicity (logP) and molecular weight (245.17 vs. ~207 for the target compound). The -CF3 group’s strong electron-withdrawing nature may alter binding interactions in biological systems, though this compound’s storage requirements (2–8°C) suggest lower thermal stability than the target compound .
  • Chloro-Substituted Analogs (–4): Compounds like 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone feature chloro substituents instead of fluorine. Chlorine’s higher atomic radius and polarizability may enhance π–π stacking interactions in crystal lattices, as observed in their pseudo-dimeric packing via C–H···O bonds. However, chlorine’s larger size could reduce metabolic stability compared to fluorine .

Bioactivity and Structure-Activity Relationships (SAR)

demonstrates that small structural changes in quinoline derivatives significantly impact bioactivity. For example:

  • Methoxy and Furan Derivatives (): Compounds with methoxy or furan groups exhibit altered hydrogen-bonding networks and solubility profiles.
  • Lumping Strategy Implications (): Structural similarities (e.g., shared quinoline backbone) allow grouping with analogs for property prediction. However, the 6-fluoro and 2-methyl groups in the target compound distinguish it from lumped categories, underscoring the need for precise substituent analysis in drug design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight Key Interactions/Properties
(6-Fluoro-2-methylquinolin-4-yl)methanol 6-F, 2-CH3, 4-CH2OH ~207 Hydrogen bonding, high electronegativity
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol 6-F, 4-CF3, 2-CH2OH 245.17 Hydrophobic, electron-withdrawing
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol 2-cyclopropyl, 4-Ph-F, 3-CH2OH N/A Conformational rigidity, O–H···O/N bonds

Preparation Methods

Reduction of 4-Formylquinoline Derivatives

4-Formyl-6-fluoro-2-methylquinoline is reduced using sodium borohydride (NaBH₄) in methanol or ethanol. This method achieves high yields (80–90%) under mild conditions. For instance:

  • A solution of 4-formyl-6-fluoro-2-methylquinoline (1 mmol) in ethanol is treated with NaBH₄ (2 mmol) at 0°C for 2 h, followed by acid workup to yield the methanol derivative.

Hydrolysis of 4-Chloromethyl Intermediates

4-Chloromethyl-6-fluoro-2-methylquinoline undergoes nucleophilic substitution with water or hydroxide ions. This method requires harsh conditions (e.g., aqueous NaOH at 100°C) but provides moderate yields (65–75%).

Alternative Routes via Functional Group Interconversion

Suzuki Coupling for Substituent Diversification

Palladium-catalyzed coupling introduces aryl groups at position 2, followed by oxidation and reduction to install the methanol group. For example:

  • 4-Chloro-6-fluoro-2-methylquinoline reacts with a boronic ester under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 85°C) to form a biaryl intermediate, which is oxidized to the aldehyde and reduced.

Reductive Amination and Alkylation

Quaternary ammonium salts derived from 4-chloroquinolines are hydrolyzed to alcohols. For instance:

  • 4-Chloro-6-fluoro-2-methylquinoline is treated with trimethylamine in DMF, followed by hydrolysis with H₂O/EtOH to yield the methanol derivative (70–78% yield).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey Reagent/ConditionsYield (%)Reference
Skraup + NaBH₄ reduction4-FluoroanilineGlycerol/H₂SO₄ → NaBH₄/EtOH82
Pfitzinger + POCl₃Isatin + methyl ketonePOCl₃ → NaOH hydrolysis75
Suzuki coupling4-ChloroquinolinePd(PPh₃)₄, Boronic ester68
Reductive amination4-AminoquinolineNaBH₄/AcOH72

Optimization Challenges and Solutions

  • Regioselectivity in Fluorination : Electrophilic fluorination at position 6 is achieved using Selectfluor® or F-TEDA-BF₄ in acetic acid.

  • Over-Reduction Mitigation : Controlled addition of NaBH₄ at low temperatures prevents reduction of the quinoline ring.

  • Purification : Chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/H₂O) isolates the product .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Fluoro-2-methylquinolin-4-yl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Synthesis : Start with a quinoline scaffold. Introduce fluorine via electrophilic substitution or halogen exchange. The methanol group at position 4 can be introduced via reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄). Methylation at position 2 may require Friedel-Crafts alkylation or directed ortho-metalation strategies.
  • Optimization : Use fractional factorial experimental designs (e.g., varying solvent polarity, temperature, and catalyst load) to identify critical parameters. Monitor reaction progress via TLC or HPLC .
  • Purity : Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water mixtures). Validate purity by HPLC (>95%) and NMR .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts. The fluorine atom at position 6 induces deshielding in adjacent protons. The methanol (-CH₂OH) group shows a triplet near δ 4.5 ppm (coupled to OH), while the methyl group at position 2 appears as a singlet near δ 2.4 ppm .
  • FTIR : Confirm hydroxyl (O-H stretch: 3200–3600 cm⁻¹), aromatic C-H (3050–3100 cm⁻¹), and C-F (1100–1250 cm⁻¹) stretches.
  • Validation : Compare with reference spectra of analogous quinoline derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethanol/dichloromethane). Use SHELXL for structure refinement, ensuring proper handling of fluorine atoms (anisotropic displacement parameters). ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
  • Challenges : Fluorine’s high electron density may cause data anisotropy. Address this with high-resolution data (θ > 25°) and iterative refinement cycles .
  • Data Interpretation : Compare bond lengths (e.g., C-F: ~1.34 Å) and angles with DFT-optimized structures .

Q. What strategies can reconcile contradictions in bioactivity data across studies involving this compound derivatives?

  • Methodology :

  • Systematic Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations, controls). For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) or incubation times .
  • Control Experiments : Test the compound’s stability under assay conditions (e.g., LC-MS to detect degradation products).
  • Advanced Techniques : Use molecular docking to assess binding affinity variations due to structural isomerism or protonation states .

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in further derivatization?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites. The methanol group is prone to oxidation (e.g., to carboxylic acid), while fluorine directs electrophilic substitution to position 5 or 7 .
  • MD Simulations : Model solvent effects (e.g., polar aprotic solvents stabilize transition states for SN2 reactions).
  • Validation : Compare predicted reaction outcomes with experimental results (e.g., HPLC monitoring of derivatization products) .

Key Considerations for Researchers

  • Contradictions in Data : Address conflicting bioactivity or spectroscopic results through controlled replication and multi-technique validation .
  • Ethical and Safety Guidelines : Follow protocols for handling fluorinated compounds (e.g., PPE, waste disposal) .

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